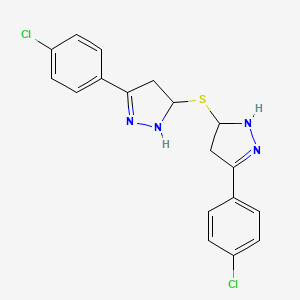
1H-Pyrazole, 5,5'-thiobis[3-(4-chlorophenyl)-4,5-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole, 5,5’-thiobis[3-(4-chlorophenyl)-4,5-dihydro-] is a compound belonging to the pyrazole family, which is known for its versatile applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a pyrazole ring substituted with 4-chlorophenyl groups and a thiobis linkage, making it a unique structure with potential for diverse chemical reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole, 5,5’-thiobis[3-(4-chlorophenyl)-4,5-dihydro-] can be achieved through various methods. One efficient approach involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine using vitamin B1 as a catalyst . This method offers high yields (78-92%) and is characterized by simple operation, metal-free catalysis, and acid or base-free conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for cost-effectiveness and yield. The use of green catalysts like vitamin B1 can be advantageous for industrial applications due to their reusability and environmentally friendly nature .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrazole, 5,5’-thiobis[3-(4-chlorophenyl)-4,5-dihydro-] undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, sulfuric acid, sodium borohydride, and halogens. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products
Major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted pyrazole derivatives with various functional groups .
Applications De Recherche Scientifique
1H-Pyrazole, 5,5’-thiobis[3-(4-chlorophenyl)-4,5-dihydro-] has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H-Pyrazole, 5,5’-thiobis[3-(4-chlorophenyl)-4,5-dihydro-] involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antibacterial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the disruption of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazole-3,4,5-tricarboxylic acid: Known for its applications in organic synthesis and medicinal chemistry.
3-(4-chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole: Used as a fluorescent probe with excellent selectivity for metal ion detection.
Uniqueness
Its ability to undergo various chemical transformations and its diverse applications in research and industry highlight its versatility and importance .
Propriétés
Numéro CAS |
648891-71-8 |
|---|---|
Formule moléculaire |
C18H16Cl2N4S |
Poids moléculaire |
391.3 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-5-[[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]sulfanyl]-4,5-dihydro-1H-pyrazole |
InChI |
InChI=1S/C18H16Cl2N4S/c19-13-5-1-11(2-6-13)15-9-17(23-21-15)25-18-10-16(22-24-18)12-3-7-14(20)8-4-12/h1-8,17-18,23-24H,9-10H2 |
Clé InChI |
GOLAGZMBJSMWEU-UHFFFAOYSA-N |
SMILES canonique |
C1C(NN=C1C2=CC=C(C=C2)Cl)SC3CC(=NN3)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



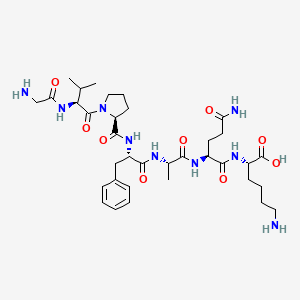
![5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carbonyl azide](/img/structure/B12599233.png)
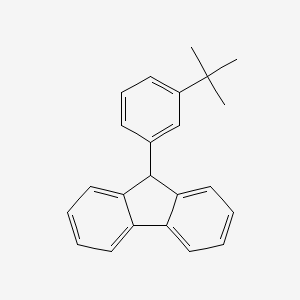
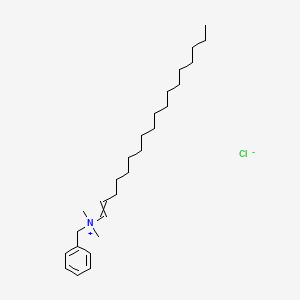
![Methyl 3,5-bis[(but-3-en-1-yl)oxy]-4-hydroxybenzoate](/img/structure/B12599253.png)
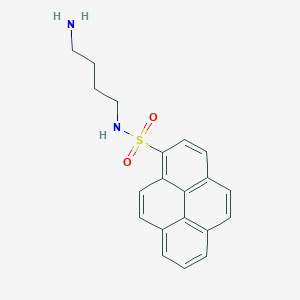
![Ethyl 3-[(2-iodobenzoyl)(prop-2-en-1-yl)amino]prop-2-ynoate](/img/structure/B12599262.png)

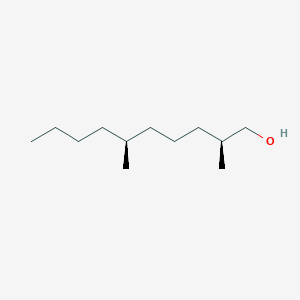

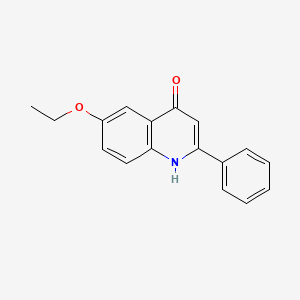
![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl cyclopentanecarboxylate](/img/structure/B12599280.png)
![N-Benzyl-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B12599282.png)
